N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,2-dimethylpropanamide
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Overview
Description
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,2-dimethylpropanamide is a compound that features a tetrazole ring, which is a nitrogen-rich heterocycle. Tetrazoles are known for their diverse biological applications, particularly in material and medicinal chemistry
Preparation Methods
The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,2-dimethylpropanamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl and propanamide groups. One common method for synthesizing tetrazole derivatives is the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or other functional groups in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound can be used in material science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,2-dimethylpropanamide involves its interaction with molecular targets in biological systems. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can lead to various biological effects, such as inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,2-dimethylpropanamide can be compared with other tetrazole derivatives, such as:
N,N-dimethyl-2-[(phenyl)(1H-tetrazol-1-yl)methyl]hydrazine-1-carboxamide: Known for its significant anti-inflammatory action.
N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives: These compounds act as xanthine oxidase inhibitors.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17N5O2 |
---|---|
Molecular Weight |
275.31 g/mol |
IUPAC Name |
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H17N5O2/c1-13(2,3)12(19)15-9-5-6-11(20-4)10(7-9)18-8-14-16-17-18/h5-8H,1-4H3,(H,15,19) |
InChI Key |
QGGOOPXVJGOXHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)OC)N2C=NN=N2 |
Origin of Product |
United States |
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